molecular formula C11H11BrN2 B14872067 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine

8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine

Cat. No.: B14872067
M. Wt: 251.12 g/mol
InChI Key: HEOXONKFRGJXBO-UHFFFAOYSA-N
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Description

8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-bromo-6-methylpyridine as starting materials. The reaction is facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), polar solvents (e.g., DMF), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products:

Scientific Research Applications

8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its cyclopropyl group contributes to its distinct pharmacokinetic properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

8-bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H11BrN2/c1-7-4-9(12)11-13-10(8-2-3-8)6-14(11)5-7/h4-6,8H,2-3H2,1H3

InChI Key

HEOXONKFRGJXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3CC3

Origin of Product

United States

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